molecular formula C13H18ClN3O3 B11728118 N'-[1-amino-2-(2-chlorophenoxy)ethylidene](tert-butoxy)carbohydrazide

N'-[1-amino-2-(2-chlorophenoxy)ethylidene](tert-butoxy)carbohydrazide

Cat. No.: B11728118
M. Wt: 299.75 g/mol
InChI Key: KYQBXDZGDMJGIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-1-amino-2-(2-chlorophenoxy)ethylidenecarbohydrazide is a synthetic organic compound characterized by its unique structure, which includes an amino group, a chlorophenoxy group, and a tert-butoxycarbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-1-amino-2-(2-chlorophenoxy)ethylidenecarbohydrazide typically involves the reaction of 2-chlorophenol with ethyl chloroacetate to form 2-chlorophenoxyacetic acid ethyl ester. This intermediate is then reacted with hydrazine hydrate to produce 2-chlorophenoxyacetic acid hydrazide. The final step involves the condensation of this hydrazide with tert-butyl isocyanate under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of N’-1-amino-2-(2-chlorophenoxy)ethylidenecarbohydrazide follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N’-1-amino-2-(2-chlorophenoxy)ethylidenecarbohydrazide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The chlorophenoxy group can be reduced to form phenoxy derivatives.

    Substitution: The tert-butoxy group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of phenoxy derivatives.

    Substitution: Formation of various alkyl or aryl derivatives.

Scientific Research Applications

N’-1-amino-2-(2-chlorophenoxy)ethylidenecarbohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N’-1-amino-2-(2-chlorophenoxy)ethylidenecarbohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to active sites, modulating the activity of these targets and influencing various biochemical pathways. This can result in the inhibition or activation of specific enzymes, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-1-amino-2-(2-chlorophenyl)ethylidenecarbohydrazide
  • N’-1-amino-2-(2-bromophenoxy)ethylidenecarbohydrazide
  • N’-1-amino-2-(2-fluorophenoxy)ethylidenecarbohydrazide

Uniqueness

N’-1-amino-2-(2-chlorophenoxy)ethylidenecarbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.

Properties

IUPAC Name

tert-butyl N-[[1-amino-2-(2-chlorophenoxy)ethylidene]amino]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3O3/c1-13(2,3)20-12(18)17-16-11(15)8-19-10-7-5-4-6-9(10)14/h4-7H,8H2,1-3H3,(H2,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYQBXDZGDMJGIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NN=C(COC1=CC=CC=C1Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.